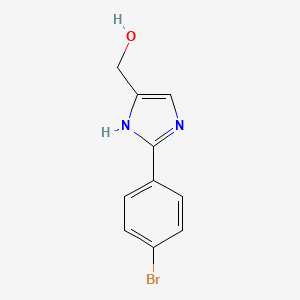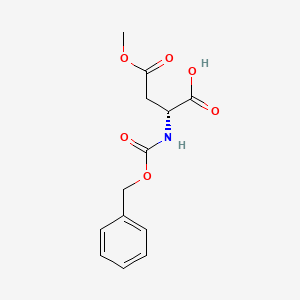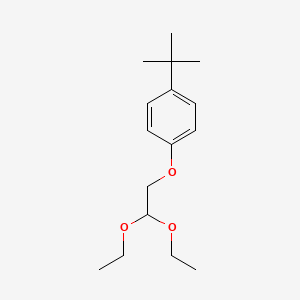
2-(4-Bromophenyl)imidazole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-溴苯基)咪唑-5-甲醇是一种有机化合物,属于咪唑衍生物类。咪唑是含有五个原子环的杂环化合物,其中两个氮原子位于非相邻位置。咪唑环上连接的溴苯基和甲醇基使该化合物在各种化学和生物应用中特别有趣。
准备方法
合成路线和反应条件
2-(4-溴苯基)咪唑-5-甲醇的合成通常涉及在受控条件下对适当的前体进行环化。一种常见的方法是将4-溴苯甲醛与乙二醛和乙酸铵在催化剂存在下反应。反应通过形成中间席夫碱进行,然后环化形成咪唑环。甲醇基可以通过随后的官能化反应引入。
工业生产方法
2-(4-溴苯基)咪唑-5-甲醇的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和优化的反应条件可以提高化合物的产率和纯度。镍或钯等催化剂可用于促进环化和官能化步骤。
化学反应分析
反应类型
2-(4-溴苯基)咪唑-5-甲醇会发生多种类型的化学反应,包括:
氧化: 甲醇基可以被氧化形成醛或羧酸。
还原: 溴苯基可以被还原为苯基。
取代: 溴原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 在酸性条件下可以使用高锰酸钾或三氧化铬等试剂。
还原: 使用钯碳或氢化铝锂催化氢化。
取代: 在氢氧化钠等碱存在下可以使用叠氮化钠或硫醇等亲核试剂。
主要产物
氧化: 2-(4-溴苯基)咪唑-5-羧酸。
还原: 2-(4-苯基)咪唑-5-甲醇。
取代: 2-(4-叠氮苯基)咪唑-5-甲醇。
科学研究应用
2-(4-溴苯基)咪唑-5-甲醇在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其抗菌和抗癌特性。
工业: 用于开发新材料和催化剂。
作用机制
2-(4-溴苯基)咪唑-5-甲醇的作用机制涉及其与特定分子靶标的相互作用。咪唑环可以与金属离子配位,从而影响酶活性。溴苯基可能与蛋白质中的疏水口袋相互作用,从而改变其功能。甲醇基可以形成氢键,影响化合物的结合亲和力和特异性。
相似化合物的比较
类似化合物
- 2-(4-氯苯基)咪唑-5-甲醇
- 2-(4-氟苯基)咪唑-5-甲醇
- 2-(4-甲基苯基)咪唑-5-甲醇
独特之处
2-(4-溴苯基)咪唑-5-甲醇的独特之处在于存在溴原子,它赋予了独特的电子和空间性质。这使得它在某些取代反应中比它的氯、氟和甲基类似物更具反应性。溴原子还增强了化合物参与卤素键的能力,这在药物设计和材料科学中可能是有利的。
属性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
[2-(4-bromophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13) |
InChI 键 |
UEFYFDAQAJTMED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(Benzo[d]oxazol-2-ylmethyl)ethanamine](/img/structure/B11745602.png)
![1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11745606.png)
![2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11745609.png)

![({1-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ylidene}amino)urea](/img/structure/B11745621.png)


![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11745652.png)
![1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-](/img/structure/B11745655.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745662.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11745663.png)
![1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-](/img/structure/B11745673.png)

